molecular formula C14H15N5 B11453091 9-Phenyl-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazoline

9-Phenyl-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazoline

Cat. No.: B11453091
M. Wt: 253.30 g/mol
InChI Key: QAADUBHZGNZSOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 9-Phenyl-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazoline can be achieved through several methods. One common approach involves the cyclocondensation of an appropriate aldehyde, such as furfurol, with 5-amino-1H-1,2,3,4-tetrazole and cyclohexanone . This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature, to ensure the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

9-Phenyl-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline derivatives with different functional groups, while reduction can yield more saturated compounds .

Properties

Molecular Formula

C14H15N5

Molecular Weight

253.30 g/mol

IUPAC Name

9-phenyl-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazoline

InChI

InChI=1S/C14H15N5/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)15-14-16-17-18-19(13)14/h1-3,6-7,13H,4-5,8-9H2,(H,15,16,18)

InChI Key

QAADUBHZGNZSOF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(N3C(=NN=N3)N2)C4=CC=CC=C4

Origin of Product

United States

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